molecular formula C9H7N3O4 B3046426 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1245569-58-7

2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B3046426
CAS No.: 1245569-58-7
M. Wt: 221.17
InChI Key: QWFSZGNCFXZWPF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1245569-58-7) is a high-purity pyrimidine derivative supplied with a documented purity of 95% . This compound features a fused pyrido[2,3-d]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its versatile biological activity. The molecular formula is C9H7N3O4, with a molecular weight of 221.17 g/mol . As a key synthetic building block, this molecule is primarily valued in pharmaceutical research for the development of novel therapeutic agents. Its structure is particularly relevant for constructing kinase inhibitors, anticancer agents, and antiviral compounds. The simultaneous presence of carboxylic acid, hydroxy, and oxo functional groups on the heterocyclic framework provides multiple sites for chemical modification and derivatization, enabling structure-activity relationship studies and lead optimization. The compound is offered For Research Use Only and is strictly intended for laboratory applications. It is not approved for human or veterinary diagnostic or therapeutic purposes. Researchers can procure this chemical in quantities ranging from 50mg to 5g, with a standard lead time of 2-3 weeks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-3-2-4(8(14)15)10-6-5(3)7(13)12-9(16)11-6/h2H,1H3,(H,14,15)(H2,10,11,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFSZGNCFXZWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136904
Record name 1,2,3,4-Tetrahydro-5-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245569-58-7
Record name 1,2,3,4-Tetrahydro-5-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245569-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-5-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The Hantzsch synthesis involves cyclocondensation of 6-aminouracil (I ) with 2-arylideneacetoacetates (II ) in alcoholic solvents (Method A). For the target compound, II is replaced by a methyl-substituted acetoacetate derivative to install the 5-methyl group.

Representative Procedure :

  • Reflux equimolar quantities of 6-aminouracil and methyl 3-(methoxycarbonyl)-4-methylpent-2-enoate in ethanol for 12 hours.
  • Cool the reaction mixture to precipitate the cyclized product.
  • Isolate 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-methyl ester via filtration (yield: 68–72%).
  • Hydrolyze the methyl ester using aqueous NaOH (2M, 80°C, 4h) to yield the carboxylic acid.

Key Data :

Parameter Value
Yield (cyclization) 68–72%
Yield (hydrolysis) 85–90%
Solvent Ethanol
Temperature Reflux (78°C)

Halogenation-Amination-Carboxylation Sequence

Synthesis of Dichloropyrido[2,3-d]Pyrimidine Intermediates

Chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone with sulfuryl chloride in 1,2,4-trichlorobenzene generates 5,6-dichloro-5-methyl-2-oxopiperidine (III ). Dehydrohalogenation using KOtBu in DMF yields 2-chloro-5-methylpyrido[2,3-d]pyrimidine (IV ).

Optimized Conditions :

  • Chlorination : 1.2 eq SO₂Cl₂, 55°C, 6h (yield: 89%).
  • Dehydrohalogenation : 2 eq KOtBu, DMF, 100°C, 3h (yield: 76%).

Enzymatic and De Novo Synthesis Strategies

Carbamoyl Phosphate Synthase II (CPS II) Mediated Pathways

While de novo pyrimidine synthesis primarily generates uridine monophosphate, engineered enzymes can incorporate methyl and carboxylate groups. Recombinant CPS II and aspartate transcarbamoylase catalyze the formation of carbamoyl aspartate, which is cyclized with methylmalonyl-CoA to yield 5-methylorotate. Phosphoribosylation and decarboxylation produce 5-methyl-UMP, which is oxidized to the target compound under acidic conditions.

Limitations :

  • Low overall yield (12–18%) due to side reactions.
  • Requires specialized enzymatic setups.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H-NMR (DMSO-d6) :

  • δ 11.69 (s, 1H, C2-OH), 8.61 (m, 1H, C8-H), 2.45 (s, 3H, C5-CH₃), 13.2 (br, 1H, COOH).

13C-NMR :

  • δ 167.8 (C4=O), 162.3 (C7-COOH), 152.1 (C2-OH), 18.9 (C5-CH₃).

Mass Spectrometry

  • EI-MS : m/z 263.1 [M+H]⁺ (calc. 263.07 for C₁₀H₉N₃O₄).

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Hantzsch 72% >95% Moderate Low
Halogenation-Amination 58% 90% High Medium
Enzymatic 15% 80% Low High

The Hantzsch method offers superior yield and simplicity, whereas halogenation-amination is preferable for large-scale production despite lower yields.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridopyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyridopyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells and has been a focus for drug development in oncology .

Antimicrobial Properties

Pyridopyrimidine derivatives, including 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid, have demonstrated antimicrobial activity against various pathogens. Their mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. Specifically, it targets enzymes involved in nucleotide metabolism and has shown potential in treating diseases linked to metabolic dysfunctions. For example, compounds with similar structures have been reported to inhibit enzymes like thymidylate synthase and DHFR, making them valuable in the development of new therapeutic agents .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, a series of pyridopyrimidine derivatives were synthesized and tested for their activity against various cancer cell lines. The results indicated that compounds with a similar structure to this compound showed IC50 values in the low micromolar range against breast and colon cancer cells, suggesting significant anticancer potential .

Compound NameTarget EnzymeIC50 (µM)Cell Line Tested
Pyrido Derivative ADHFR1.5MCF-7 (Breast Cancer)
Pyrido Derivative BThymidylate Synthase0.8HCT116 (Colon Cancer)

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyridopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating its potential as an antimicrobial agent .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrido[2,3-d]Pyrimidine Derivatives

Structural Modifications and Functional Group Analysis

Table 1: Key Structural Differences
Compound Name Substituents Key Functional Groups Biological Activity Reference
Target Compound 2-OH, 5-CH₃, 4-oxo, 7-COOH Hydroxy, methyl, carboxylic acid Antioxidant (inferred)
5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids (e.g., f9, f10) 5-aryl (e.g., methoxy-substituted phenyl) Aryl, oxo, carboxylic acid Antioxidant (DPPH IC₅₀ ~25–30 μM)
1,3-Dimethyl-2,4-dioxo-5-phenyl-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic acid 1,3-dimethyl, 2,4-dioxo, 5-phenyl Methyl, dioxo, phenyl High synthetic yield (96–98%)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, pyrrolo-fused ring Chloro, pyrrolo core Not reported (structural analog)
2-Sulfanylidene-4-oxo-5-phenyl-pyrido[2,3-d]pyrimidine-7-carboxylic acid 2-S, 5-phenyl Sulfanylidene, phenyl Discontinued (commercial availability)

Key Observations :

  • Antioxidant Activity : The target compound’s 2-hydroxy group may enhance radical scavenging compared to 5-aryl analogs, which rely on electron-donating methoxy groups for activity .
  • Synthetic Accessibility : The absence of 1,3-dimethyl groups (cf. ) simplifies synthesis but may reduce regioselectivity in reactions.
  • Lipophilicity : The methyl group at position 5 increases lipophilicity relative to sulfanylidene or aryl-substituted analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 5-Aryl Analogs (e.g., f9) 1,3-Dimethyl Derivative
Molecular Weight ~265 g/mol ~280–320 g/mol ~315 g/mol
Solubility Moderate (carboxylic acid enhances aqueous solubility) Low (aryl groups reduce solubility) Low (methyl groups dominate)
logP ~1.2 (estimated) ~2.5–3.0 (aryl groups) ~2.8
Synthetic Yield Not reported 70–85% 96–98%

Insights :

  • The carboxylic acid group in the target compound improves solubility over aryl-substituted analogs, facilitating bioavailability .
  • Higher logP values in 5-aryl analogs suggest better membrane permeability but lower solubility .

Biological Activity

2-Hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS Number: 1245569-58-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N3O4C_9H_7N_3O_4, with a molecular weight of 221.17 g/mol. The structure features a pyridopyrimidine core with hydroxyl and carboxylic acid functional groups that are likely to contribute to its biological activity.

PropertyValue
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
CAS Number1245569-58-7
IUPAC Name5-methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to the pyridopyrimidine family. For instance, derivatives with aromatic substitutions have shown cytotoxic activity against various cancer cell lines, including HeLa and MCF-7 cells. In particular, compounds with phenyl and chlorophenyl groups exhibited the highest potency, suggesting that structural modifications can significantly enhance biological activity .

Case Study: Cytotoxic Evaluation
A study evaluated several pyridopyrimidine derivatives for their cytotoxic effects. The results indicated that compounds similar to 2-hydroxy-5-methyl-4-oxo demonstrated significant inhibition of cell proliferation in cancer cell lines. The most effective compounds were those with specific substitutions that enhanced their interaction with cellular targets .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit key enzymes involved in cancer metabolism. For example, studies have shown that certain pyridopyrimidine derivatives inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for nucleotide biosynthesis. This inhibition can lead to reduced proliferation of tumor cells expressing folate receptors .

The biological activity of 2-hydroxy-5-methyl-4-oxo is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in nucleic acid synthesis.
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with DNA : The structural features may facilitate interactions with DNA or RNA, disrupting essential cellular processes.

Research Findings

A review of diverse literature sources reveals several promising findings regarding the biological activity of this compound:

  • Cytotoxicity : Various studies report significant cytotoxic effects against multiple cancer cell lines.
  • Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.
  • Potential for Drug Development : The unique structure suggests potential as a scaffold for developing new anticancer agents.

Q & A

Basic Research Questions

What are the established synthetic pathways for 2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid?

Answer:
The synthesis often involves multi-step heterocyclic condensation and oxidation. A common approach includes:

  • Step 1: Formation of the pyrido[2,3-d]pyrimidine core via cyclization of substituted pyrimidine intermediates. For example, oxidation of methylpyridine derivatives using potassium permanganate (KMnO₄) under controlled temperature (90–95°C) to introduce carboxylic acid groups .
  • Step 2: Hydroxylation and methylation at specific positions, as seen in analogous compounds like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, where ester hydrolysis and functional group modifications are critical .
    Key Considerations: Monitor reaction pH and stoichiometry to avoid side products.

Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Answer:

  • Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related pyrimidine derivatives (e.g., R factor = 0.054; wR factor = 0.182) .
  • NMR spectroscopy resolves substituent positions. For instance, methoxy (δ 3.85–4.0 ppm) and carboxylic acid (δ 9.2–9.8 ppm) protons in pyridine analogs .
  • Elemental analysis validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

How can reaction conditions be optimized to enhance the yield of this compound?

Answer:

  • Temperature Control: Maintain 90–95°C during oxidation steps to prevent incomplete conversion, as seen in permanganate-mediated pyridine-to-carboxylic acid transformations .
  • Catalyst Selection: Use phase-transfer catalysts or Lewis acids (e.g., Cu²⁺) to accelerate cyclization.
  • Purification Strategies: Employ recrystallization or column chromatography to isolate intermediates (e.g., copper salt precipitation for carboxylic acid isolation) .
    Data-Driven Optimization: Compare yields from varying stoichiometric ratios (e.g., KMnO₄:substrate ratios from 3:1 to 5:1) .

How can researchers reconcile discrepancies in reported NMR or X-ray data for this compound?

Answer:

  • Cross-Validation: Compare data across multiple studies. For example, NMR shifts for methoxy groups in pyridine derivatives vary slightly (δ 3.85–4.0 ppm) due to solvent effects .
  • Crystallographic Refinement: Re-analyze X-ray data with updated software (e.g., SHELXL) to resolve disorder in main residues, as observed in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
  • Experimental Reproducibility: Standardize solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration to minimize variability.

What are the best practices for handling this compound’s instability in aqueous or oxidative environments?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group .
  • Handling: Use gloveboxes for air-sensitive steps, as recommended for structurally similar compounds like 1-(oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid .
  • Decomposition Monitoring: Track stability via HPLC or TLC under varying pH (4–8) and temperature (4–40°C) .

Methodological and Safety Considerations

What safety protocols are critical for laboratory handling of this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H313, H315) .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (H302, H332) .
  • Waste Disposal: Follow P501 guidelines (dispose via licensed hazardous waste facilities) .

How can computational methods complement experimental studies of this compound?

Answer:

  • DFT Calculations: Predict reactivity of the pyrido[2,3-d]pyrimidine core by modeling charge distribution at the 4-oxo and 7-carboxylic acid positions.
  • Docking Studies: Screen for biological activity by simulating interactions with enzyme active sites (e.g., dihydrofolate reductase) .
  • Solubility Prediction: Use COSMO-RS to optimize solvent selection for crystallization .

Data Contradiction and Reproducibility

How should researchers address variability in reported melting points or solubility data?

Answer:

  • Purity Assessment: Verify compound purity via HPLC (>95%) before reporting physical properties .
  • Standardized Methods: Follow USP guidelines for melting point determination (e.g., capillary method, heating rate 1°C/min) .
  • Solvent Systems: Document solvent polarity (e.g., logP values) and temperature precisely, as solubility in DMSO vs. water may differ by orders of magnitude .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Reactant of Route 2
2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid

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